Ethyl 3-amino-5-chlorobenzoate
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Overview
Description
Ethyl 3-amino-5-chlorobenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, where the ethyl ester group is substituted at the third position with an amino group and at the fifth position with a chlorine atom. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-chlorobenzoate typically involves the esterification of 3-amino-5-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-5-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and alkylating agents under basic or acidic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted benzoates.
Oxidation Reactions: Products include nitrobenzoates.
Reduction Reactions: Products include aminobenzoates.
Scientific Research Applications
Ethyl 3-amino-5-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-chlorobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Ethyl 3-amino-5-chlorobenzoate can be compared with similar compounds such as:
- Ethyl 3-amino-4-chlorobenzoate
- Ethyl 3-amino-6-chlorobenzoate
- Ethyl 3-amino-5-bromobenzoate
Uniqueness: The unique positioning of the amino and chlorine groups in this compound provides distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in specific synthetic and research applications .
Properties
IUPAC Name |
ethyl 3-amino-5-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZLHCKPHMTUMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257271 |
Source
|
Record name | Benzoic acid, 3-amino-5-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-01-5 |
Source
|
Record name | Benzoic acid, 3-amino-5-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261269-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-amino-5-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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